Methyl 3-(dibenzylamino)-4-nitrobenzoate
Description
Methyl 3-(dibenzylamino)-4-nitrobenzoate is a nitroaromatic ester featuring a dibenzylamino substituent at the 3-position and a nitro group at the 4-position of the benzoate ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties, which arise from the interplay of the electron-withdrawing nitro group and the bulky dibenzylamino moiety.
Properties
Molecular Formula |
C22H20N2O4 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 3-(dibenzylamino)-4-nitrobenzoate |
InChI |
InChI=1S/C22H20N2O4/c1-28-22(25)19-12-13-20(24(26)27)21(14-19)23(15-17-8-4-2-5-9-17)16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 |
InChI Key |
FRMNMFYJQAUKJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(dibenzylamino)-4-nitrobenzoate typically involves the esterification of 3-(dibenzylamino)-4-nitrobenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(dibenzylamino)-4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Additionally, the dibenzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis or hydrochloric acid for acidic hydrolysis.
Major Products
Reduction: 3-(dibenzylamino)-4-aminobenzoate.
Hydrolysis: 3-(dibenzylamino)-4-nitrobenzoic acid.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(dibenzylamino)-4-nitrobenzoate is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the dibenzylamino group can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physical Properties
Methyl 4-(Benzylamino)-3-Nitrobenzoate (C15H14N2O4)
- Structural Differences: Replaces the dibenzylamino group with a single benzylamino group at the 4-position.
- Impact: The reduced steric bulk compared to the dibenzylamino derivative lowers melting points and increases solubility in polar solvents. The nitro group at the 3-position (vs.
- Synthetic Route: Prepared via benzylation of methyl 4-amino-3-nitrobenzoate, similar to methods in (e.g., K2CO3/DMF-mediated alkylation) .
Methyl 3-((4-(tert-Butyl)Benzyl)Oxy)-4-Nitrobenzoate (3f)
- Structural Differences: Features a tert-butylbenzyloxy group at the 3-position instead of dibenzylamino.
- Synthesis : Derived from methyl 3-hydroxy-4-nitrobenzoate via alkylation with 4-(tert-butyl)benzyl bromide under basic conditions .
Methyl 4-Amino-3-Nitrobenzoate
- Structural Differences: Lacks the dibenzylamino group, with an amino group directly at the 4-position.
- Impact: The free amino group increases basicity and reactivity, making this compound prone to diazotization or acylation. Its reduced steric hindrance allows for higher crystallinity (sharp melting points reported) .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
